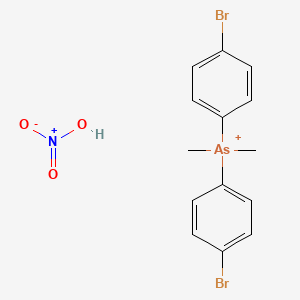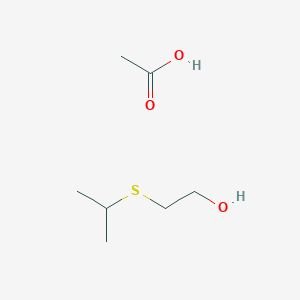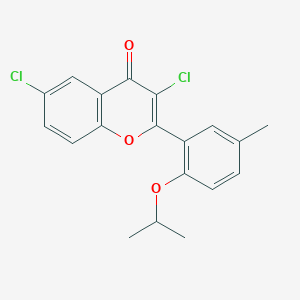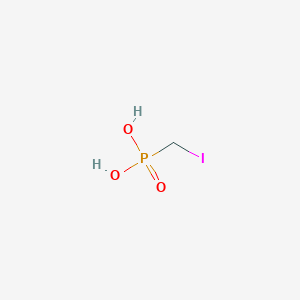
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a propane-2-thione bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione typically involves the condensation of 3-ethylbenzothiazolium salts with a suitable dithiocarbonyl compound. One common method is as follows:
Starting Materials: 3-ethylbenzothiazolium bromide and carbon disulfide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The 3-ethylbenzothiazolium bromide is dissolved in ethanol, followed by the addition of carbon disulfide and sodium ethoxide. The mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Isolation: The product is isolated by filtration, washed with ethanol, and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzothiazol-2-ylidene)propane-2-thione: Lacks the ethyl groups on the benzothiazole rings.
1,3-Bis(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione: Contains methyl groups instead of ethyl groups.
1,3-Bis(3-phenyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione: Contains phenyl groups instead of ethyl groups.
Uniqueness
1,3-Bis(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propane-2-thione is unique due to the presence of ethyl groups on the benzothiazole rings, which can influence its chemical reactivity, solubility, and interaction with other molecules. This structural variation can lead to differences in its physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
13242-19-8 |
|---|---|
Molecular Formula |
C21H20N2S3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1,3-bis(3-ethyl-1,3-benzothiazol-2-ylidene)propane-2-thione |
InChI |
InChI=1S/C21H20N2S3/c1-3-22-16-9-5-7-11-18(16)25-20(22)13-15(24)14-21-23(4-2)17-10-6-8-12-19(17)26-21/h5-14H,3-4H2,1-2H3 |
InChI Key |
UMJLVMPELKWYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=S)C=C3N(C4=CC=CC=C4S3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


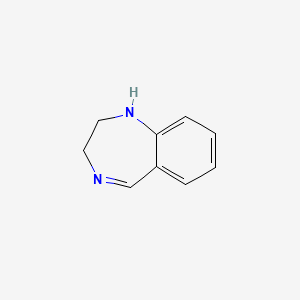
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
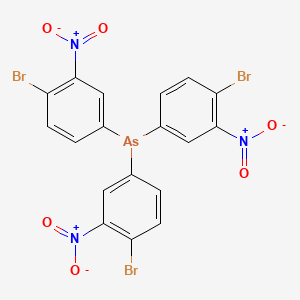
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

silane](/img/structure/B14726699.png)

